molecular formula C10H11ClFN B13597049 3-(4-Chloro-3-fluorophenyl)pyrrolidine

3-(4-Chloro-3-fluorophenyl)pyrrolidine

Cat. No.: B13597049
M. Wt: 199.65 g/mol
InChI Key: SHKVVQAPTINIGE-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)pyrrolidine typically involves the reaction of 4-chloro-3-fluoroaniline with pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the aryl halide and the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)pyrrolidine
  • 3-(4-Chlorophenyl)pyrrolidine
  • 3-(4-Methylphenyl)pyrrolidine

Uniqueness

3-(4-Chloro-3-fluorophenyl)pyrrolidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2

InChI Key

SHKVVQAPTINIGE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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